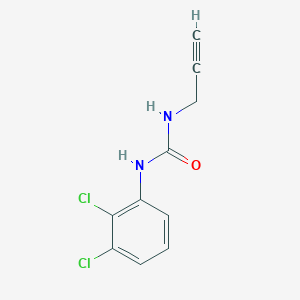![molecular formula C11H19NO2 B12990137 2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)
2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid is a unique compound characterized by the presence of a bicyclo[2.2.2]octane structure. This bicyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid can be achieved through several methods. One common approach involves the use of dual basic ionic liquids as catalysts. For instance, a dual basic ionic liquid, such as 1-[3-(dimethylamino)propyl]-1,4-diazabicyclo[2.2.2]octan-1-ium hydroxide, can be used to catalyze the reaction between salicylaldehyde, malononitrile, and triethylphosphite in an ethanol/water system . This method offers high yields, reduced environmental impact, and shorter reaction times.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and advanced materials
Mécanisme D'action
The mechanism of action of 2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), by promoting DNA-interstrand cross-linking and increasing anti-neoplastic activity . The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby modulating their activity and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with a naphthalene ring, used in similar research applications.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with a similar bicyclic structure, used in the synthesis of natural products and bioactive molecules.
Uniqueness
2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid stands out due to its unique bicyclic framework, which imparts rigidity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stable structures. Its ability to undergo various chemical transformations also adds to its versatility and utility in scientific research .
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-amino-3-(1-bicyclo[2.2.2]octanyl)propanoic acid |
InChI |
InChI=1S/C11H19NO2/c12-9(10(13)14)7-11-4-1-8(2-5-11)3-6-11/h8-9H,1-7,12H2,(H,13,14) |
Clé InChI |
SWBXUXJBRLZKKK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CC2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12990054.png)






![Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate](/img/structure/B12990096.png)
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)

![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12990115.png)


